molecular formula C18H15BrN2O2 B11316900 4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide

4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11316900
M. Wt: 371.2 g/mol
InChI Key: YDCFGEPJQUAJKL-UHFFFAOYSA-N
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Description

4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and an ethoxy group at the 8-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, benzamide, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Quinoline Formation: The brominated benzamide is then reacted with 8-ethoxyquinoline in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) and a solvent (e.g., toluene).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylbenzamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: The compound is used in molecular docking studies to understand its interaction with various biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group at the 8-position of the quinoline ring and the bromine atom at the 4-position of the benzamide ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

4-bromo-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-16-10-9-15(14-4-3-11-20-17(14)16)21-18(22)12-5-7-13(19)8-6-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

YDCFGEPJQUAJKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Br)C=CC=N2

Origin of Product

United States

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